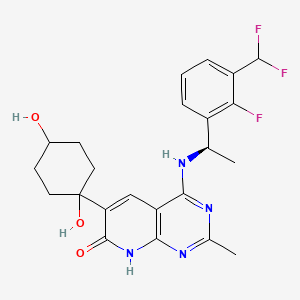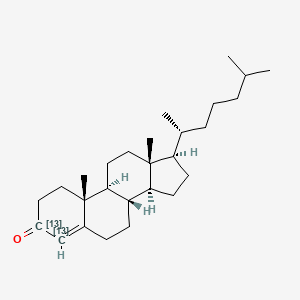
Cholestenone-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholestenone-13C2, also known as 4-Cholesten-3-one-13C2, is a compound where two carbon atoms in the cholestenone molecule are replaced with the carbon-13 isotope. Cholestenone itself is an intermediate oxidation product of cholesterol, primarily metabolized in the liver. It is highly mobile in membranes and influences cholesterol flip-flop and efflux .
準備方法
Synthetic Routes and Reaction Conditions
Cholestenone-13C2 can be synthesized through the microbial transformation of cholesterol. This process involves the use of whole-cell biocatalysts or purified enzymes that lead to various structural modifications, including side chain cleavage, hydroxylation, dehydrogenation/reduction, isomerization, and esterification . The microbial transformations are performed with high regio- and stereoselectivity, making them efficient for producing steroidal compounds that are difficult to synthesize by classical chemical methods .
Industrial Production Methods
Industrial production of this compound typically involves the use of bacterial cholesterol oxidase to oxidize cholesterol into cholestenone. This enzymatic process is favored due to its mild reaction conditions and environmental friendliness compared to chemical synthesis .
化学反応の分析
Types of Reactions
Cholestenone-13C2 undergoes several types of chemical reactions, including:
Oxidation: Cholestenone can be further oxidized to form various oxidized derivatives.
Reduction: It can be reduced back to cholesterol or other reduced forms.
Substitution: Various substituents can be introduced at different positions on the cholestenone molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cholesterol oxidase for oxidation reactions and reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the steroidal structure .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of cholestenone, which can have different biological activities and properties .
科学的研究の応用
Cholestenone-13C2 has a wide range of scientific research applications:
作用機序
Cholestenone-13C2 exerts its effects by influencing the fluidity and order of cell membranes. It undergoes faster flip-flop and desorbs more readily from membranes than cholesterol, leading to long-term functional effects in cells . The molecular targets and pathways involved include the enzymes responsible for cholesterol metabolism and the cellular mechanisms that regulate membrane fluidity and cholesterol efflux .
類似化合物との比較
Similar Compounds
Cholestenone: The non-labeled version of Cholestenone-13C2, which has similar properties but lacks the isotopic labeling.
Cholesterol: The precursor to cholestenone, which has different biological activities and properties.
7-Dehydrocholesterol: Another intermediate in cholesterol metabolism with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed mechanisms of cholesterol metabolism is crucial .
特性
分子式 |
C27H44O |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1 |
InChIキー |
NYOXRYYXRWJDKP-QFRPDYEHSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)CC[C@]34C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





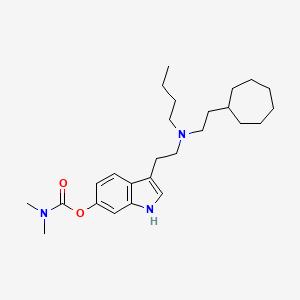
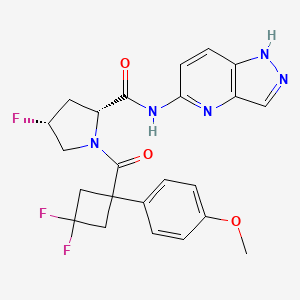
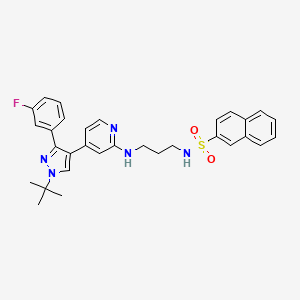

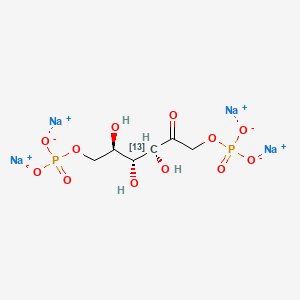


![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
